N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide
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Overview
Description
N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide is a synthetic compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial and antifungal properties. This compound has gained attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
The synthesis of N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide involves several steps. One common method includes the reaction of 3-methylisothiazole with 2-phenoxypropanoic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted derivatives.
Scientific Research Applications
N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It is used in the formulation of biocides and preservatives for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide involves the inhibition of key enzymes and pathways in microbial cells. The compound targets the cell membrane and disrupts its integrity, leading to cell death . It also interferes with the synthesis of essential proteins and nucleic acids, further inhibiting microbial growth .
Comparison with Similar Compounds
N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide can be compared to other isothiazolone derivatives such as:
N-(3-methylisothiazol-5-yl)thiourea: This compound also exhibits antimicrobial properties but has a different mechanism of action.
3-methyl-5-(3-propyl-ureido)-isothiazole-4-carboxylic acid ethyl ester: This derivative is used in different industrial applications and has unique chemical properties.
N-(3-methylisothiazol-5-yl)-2-phenoxyacetamide: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
This compound stands out due to its specific combination of antimicrobial properties and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-8-12(18-15-9)14-13(16)10(2)17-11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQWLCFJDBDSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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